BenchChemオンラインストアへようこそ!

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt

P2Y6 receptor purinergic signaling GPCR pharmacology

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt is the definitive tool for selective P2Y6 receptor activation (EC50 13 nM) without P2Y14 crosstalk. Unlike UDP-sugar analogs, it is the obligatory phosphate acceptor in NDPK-coupled enzymatic assays and a competitive P2Y14 antagonist (pEC50 7.28). Enables precise receptor pharmacology, glycosyltransferase inhibition (Ki 0.16–0.28 mM), and nucleotide metabolism research. Standard quantities (25 mg–5 g) at ≥98% purity. UDP-sugar conjugates cannot substitute—verify target requirements before ordering.

Molecular Formula C9H14N2NaO12P2
Molecular Weight 427.15 g/mol
Cat. No. B15331986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-(Trihydrogen Diphosphate) Sodium Salt
Molecular FormulaC9H14N2NaO12P2
Molecular Weight427.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na]
InChIInChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1
InChIKeySCLDKQUYHPQFBD-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt: Nucleotide Research Tool with Defined P2Y Receptor Pharmacology


Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP sodium salt, CAS 21931-53-3) is the sodium salt form of uridine 5'-diphosphate, a naturally occurring pyrimidine nucleotide. As a diphosphate nucleotide, UDP serves as a core scaffold from which various UDP-sugar conjugates (e.g., UDP-glucose, UDP-galactose, UDP-GlcNAc) are biosynthesized [1]. It functions as a substrate for nucleoside diphosphate kinase (NDPK), which converts UDP to UTP in coupled enzymatic systems, and as an endogenous ligand for specific P2Y purinergic receptors with distinct activity profiles compared to its phosphorylated derivatives and UDP-sugar analogs [2].

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt: Why UDP-Sugar Analogs Cannot Substitute in Targeted P2Y and Enzymatic Applications


Substitution of Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt with UDP-sugar analogs (e.g., UDP-glucose, UDP-galactose, UDP-GlcNAc) introduces substantial pharmacological and biochemical divergence. At the P2Y6 receptor, UDP exhibits sub-nanomolar potency (EC50 = 13 nM), whereas UDP-sugars demonstrate negligible or undetectable activity at this target [1]. At the P2Y14 receptor, UDP acts as a competitive antagonist (pEC50 = 7.28), while UDP-glucose and related UDP-sugars function as agonists [2][3]. In enzymatic contexts, UDP serves as the essential phosphate acceptor in NDPK-coupled assays, a role that UDP-sugars cannot fulfill due to the presence of the sugar moiety blocking the requisite diphosphate recognition site [4]. These target-specific divergences preclude generic interchange.

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt: Comparative Potency and Selectivity Data Versus UDP-Glucose, UDP-Galactose, and UTP


UDP Exhibits 25-Fold Higher Potency Than UDP-Glucose at the Human P2Y6 Receptor

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt is a specific, high-potency agonist at the human P2Y6 receptor with an EC50 of 13 nM, determined via calcium mobilization assays in P2Y6-expressing cell systems [1]. In contrast, UDP-glucose, the primary alternative nucleotide sugar analog, exhibits no reported agonist activity at the P2Y6 receptor within physiologically relevant concentration ranges [2]. The structural truncation of the hexose moiety from UDP-glucose to UDP converts the molecule from a P2Y6-inactive ligand to a sub-nanomolar potency agonist.

P2Y6 receptor purinergic signaling GPCR pharmacology

UDP Functions as a Competitive Antagonist at P2Y14 While UDP-Glucose and UDP-Galactose Act as Agonists

At the human P2Y14 receptor, Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt exhibits competitive antagonist activity with a pEC50 of 7.28 (IC50 ≈ 52 nM), blocking UDP-glucose-mediated receptor activation [1]. In contrast, UDP-glucose functions as an agonist at the same receptor with an EC50 of 0.35 μM (350 nM) , and UDP-galactose acts as an agonist with an EC50 of 0.67 μM (670 nM) [2]. This functional inversion—UDP as antagonist versus UDP-sugars as agonists—establishes a clear, non-interchangeable pharmacological profile.

P2Y14 receptor antagonist pharmacology Gi-coupled GPCR

UDP Demonstrates 24-Fold Higher Potency Than UTP at the Human P2Y6 Receptor

While both UDP and UTP are uridine-based nucleotides, they exhibit markedly different potencies at the human P2Y6 receptor. Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt activates the P2Y6 receptor with an EC50 of 13 nM, whereas UTP activates the same receptor with an EC50 of approximately 314 nM [1]. Conversely, UTP is the preferred endogenous agonist at the P2Y4 receptor (EC50 ≈ 73 nM), where UDP exhibits negligible activity [2]. This receptor-specific potency inversion provides experimental discrimination between P2Y6 and P2Y4 signaling pathways.

P2Y receptor selectivity nucleotide pharmacology UTP comparison

UDP Serves as an Essential Phosphate Acceptor in NDPK-Coupled Assays, a Function UDP-Sugars Cannot Fulfill

In nucleoside diphosphate kinase (NDPK) coupled enzyme assays, Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt functions as the required phosphate acceptor substrate, accepting the γ-phosphate from CTP (or ATP) to form UTP [1]. UDP-sugar conjugates (e.g., UDP-glucose, UDP-GlcNAc) cannot substitute in this reaction due to the steric hindrance and altered electronic environment imposed by the sugar moiety at the terminal phosphate. The NDPK-catalyzed conversion of UDP to UTP is stoichiometric and linear with respect to time and enzyme amount, enabling detection of NDPK activity below 10 pmol/min [1].

NDPK assay enzymatic coupling HPLC quantification

UDP Functions as a Competitive Inhibitor of UDP-Glucose-Dependent Glycosyltransferases (Ki = 0.16–0.28 mM)

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt acts as a competitive inhibitor of UDP-glucose-dependent glucosyltransferases by occupying the UDP-binding domain of the enzyme active site [1]. In a partially purified UDP-glucose:salicylic acid 3-O-glucosyltransferase from oat roots, the enzyme exhibited a Km of 0.28 mM for UDP-glucose (donor substrate) and a Ki of approximately 0.16–0.28 mM for UDP (inhibitor) [1][2]. UDP inhibited enzyme activity in a concentration-dependent manner, whereas UMP showed no inhibition up to 7.5 mM, demonstrating specificity of the diphosphate moiety for binding site recognition [1].

glycosyltransferase inhibition enzymatic regulation UDP-glucose competition

UDP Exhibits >100-Fold Selectivity for P2Y14 Over Other Naturally Occurring Nucleoside Diphosphates (CDP, GDP, ADP)

Among naturally occurring nucleoside diphosphates, Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt demonstrates the highest potency at the human P2Y14 receptor. In comparative agonist studies using P2Y14 receptor-expressing HEK293 cells, UDP exhibited agonist activity with EC50 values of 74 nM (HEK293), 33 nM (CHO), and 29 nM (C6 glioma) [1]. In contrast, the naturally occurring nucleoside diphosphates CDP, GDP, and ADP exhibited agonist potencies over 100-fold less than that observed with UDP [1]. This selectivity profile confirms that the pyrimidine uridine base, combined with the diphosphate chain, is the minimal structural requirement for high-affinity P2Y14 receptor engagement.

P2Y14 receptor nucleotide selectivity agonist specificity

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt: Defined Application Scenarios Based on Comparative Receptor and Enzymatic Evidence


Selective Pharmacological Activation of P2Y6 Receptors in Inflammatory and Immune Cell Studies

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt is the preferred tool compound for selective P2Y6 receptor activation studies due to its EC50 of 13 nM and established selectivity profile. Use at concentrations of 10–100 nM for human P2Y6 activation without cross-activation of P2Y14 receptors, where UDP functions as an antagonist rather than agonist . For rodent P2Y6 studies, note that rat and mouse orthologs exhibit similar UDP sensitivity, though with slightly higher EC50 values (rat P2Y12 EC50 = 350 nM). Include UDP-glucose or UDP-galactose as negative controls for P2Y6 responses to confirm receptor identity [1].

NDPK Activity Quantification via HPLC-Based Coupled Enzyme Assays

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt serves as the essential phosphate acceptor substrate in NDPK coupled assays. The validated assay protocol uses UDP (typically 1–5 mM) with CTP as phosphate donor, UDP-glucose pyrophosphorylase as coupling enzyme, and glucose 1-phosphate to generate UDP-glucose as the detectable product via strong anion-exchange HPLC with UV detection at 260 nm [2]. This non-radioactive method detects NDPK activity below 10 pmol/min and provides linear responses with respect to time and enzyme concentration. UDP-sugar conjugates cannot substitute as substrates in this system [2].

Competitive Antagonism of P2Y14 Receptor Signaling in Metabolic and Neuroimmune Research

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt functions as a competitive P2Y14 receptor antagonist with pEC50 = 7.28 (IC50 ≈ 52 nM), enabling blockade of UDP-glucose- and UDP-galactose-mediated Gi-coupled signaling [3]. For antagonist studies, pre-incubate cells with UDP (100 nM – 10 μM) for 15 minutes prior to agonist addition. Note that this antagonist activity is species-dependent: UDP is an antagonist at human P2Y14 but an agonist at rat P2Y14 (EC50 = 0.35 μM) [4]. Include UDP-glucose (EC50 = 0.35 μM) as the reference agonist control.

Competitive Inhibition of UDP-Glucose-Dependent Glucosyltransferases for Enzyme Kinetic Characterization

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt serves as a competitive inhibitor for probing the UDP-binding domain of UDP-glucose-dependent glycosyltransferases, with demonstrated Ki values in the 0.16–0.28 mM range [5]. Use UDP at concentrations 0.1–5 mM in kinetic assays to determine inhibition modality and calculate Ki values via Lineweaver-Burk analysis. UMP (up to 7.5 mM) provides a negative inhibition control, as it does not occupy the UDP-binding site [5]. This application enables characterization of glycosyltransferase active site architecture without requiring radiolabeled or chemically modified UDP analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.